molecular formula C7H14N2 B2472170 2-Methyl-2,5-diazabicyclo[2.2.2]octane CAS No. 59893-25-3

2-Methyl-2,5-diazabicyclo[2.2.2]octane

Cat. No. B2472170
Key on ui cas rn: 59893-25-3
M. Wt: 126.203
InChI Key: GXIMUJOQZCMEFY-UHFFFAOYSA-N
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Patent
US03947445

Procedure details

A solution of 2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane (17.2 g, 0.074 mole) in concentrated hydrochloric acid (172 ml) was refluxed 48 hours. The solution was evaporated to dryness in vacuo and the residue triturated with diethyl ether. The supernatant, after centrifugation, was decanted, and the procedure was repeated using absolute ethanol. The hygroscopic residue of 2-methyl-2,5-diazabicyclo[2.2.2]octane . 2HCl (12.1 g, 81.5%) was dried in vacuo. It slowly decomposed above 300°C.
Name
2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
172 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:9]1[CH2:14][CH:13]2[CH2:15][CH2:16][CH:10]1[CH2:11][N:12]2C)(=O)C1C=CC=CC=1>Cl>[CH3:1][N:9]1[CH2:14][CH:13]2[CH2:15][CH2:16][CH:10]1[CH2:11][NH:12]2

Inputs

Step One
Name
2-benzoyl-5-methyl-2,5-diazabicyclo[2.2.2]octane
Quantity
17.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)N1C2CN(C(C1)CC2)C
Name
Quantity
172 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with diethyl ether
CUSTOM
Type
CUSTOM
Details
The supernatant, after centrifugation, was decanted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hygroscopic residue of 2-methyl-2,5-diazabicyclo[2.2.2]octane . 2HCl (12.1 g, 81.5%) was dried in vacuo
CUSTOM
Type
CUSTOM
Details
It slowly decomposed above 300°C.

Outcomes

Product
Name
Type
Smiles
CN1C2CNC(C1)CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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